molecular formula C16H9ClN4O2S2 B250860 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B250860
M. Wt: 388.9 g/mol
InChI Key: OJAPKPHSXSNYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as CBT, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The exact mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of fungal chitin synthase, which is involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in antibacterial studies, this compound has been shown to inhibit bacterial growth and biofilm formation. In anticancer studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In materials science, this compound has been shown to exhibit unique optical and electronic properties that make it useful for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide in lab experiments is its versatility. It can be used in a variety of applications, from medicinal chemistry to materials science. Another advantage is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are many potential future directions for research involving N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide. One direction is the development of new derivatives of this compound with improved properties for specific applications. Another direction is the study of this compound's potential use in environmental science, particularly for the detection and removal of heavy metal ions in water. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzofuran with chlorosulfonic acid to form 2-chlorosulfonylbenzofuran. This intermediate is then reacted with 5-amino-2,1,3-benzothiadiazole to form this compound. The purity of this compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been studied for its potential application in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activity. It has also been studied as a potential anticancer agent. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

Properties

Molecular Formula

C16H9ClN4O2S2

Molecular Weight

388.9 g/mol

IUPAC Name

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H9ClN4O2S2/c17-9-5-6-10-14(21-25-20-10)13(9)18-16(24)19-15(22)12-7-8-3-1-2-4-11(8)23-12/h1-7H,(H2,18,19,22,24)

InChI Key

OJAPKPHSXSNYPP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl

Origin of Product

United States

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